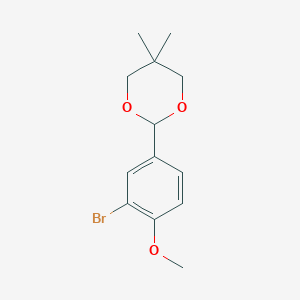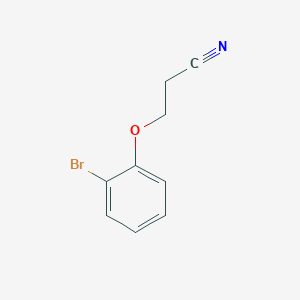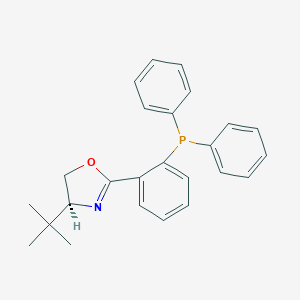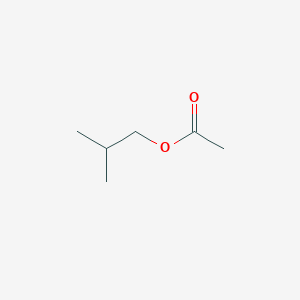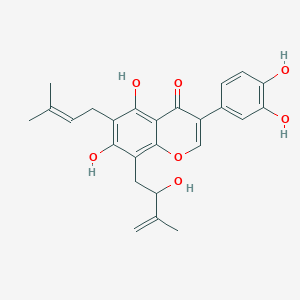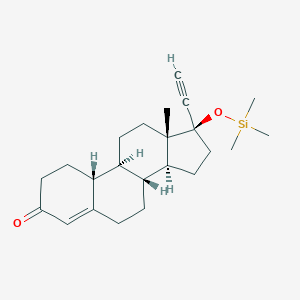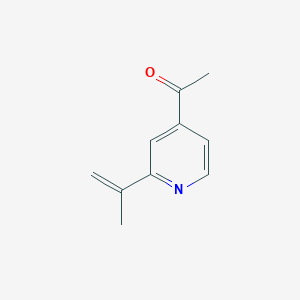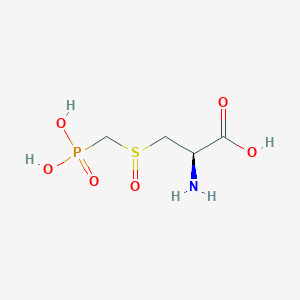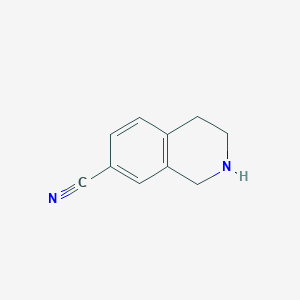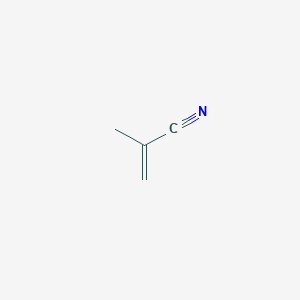
(4-(Piridin-2-IL)fenil)metanol
Descripción general
Descripción
(4-(Pyridin-2-YL)phenyl)methanol, also known as (4-(Pyridin-2-YL)phenyl)methanol, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyridin-2-YL)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyridin-2-YL)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antifibrótica
El grupo piridin-2-il, como se encuentra en “(4-(Piridin-2-IL)fenil)metanol”, se ha utilizado en la síntesis de nuevos derivados de pirimidina que exhiben significativas actividades antifibróticas. Estos compuestos se han probado en células estelares hepáticas de rata inmortalizadas y han mostrado resultados prometedores en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .
Química medicinal
En química medicinal, el grupo piridin-2-il se considera una estructura privilegiada debido a su amplia gama de actividades farmacológicas. A menudo se emplea en el diseño de bibliotecas de compuestos heterocíclicos con posibles actividades biológicas. Se ha informado que los compuestos que contienen este grupo presentan propiedades antimicrobianas, antivirales, antitumorales y antifibróticas .
Síntesis de compuestos heterocíclicos
“this compound” puede ser un precursor en la construcción de nuevos compuestos heterocíclicos. Estos compuestos son importantes en la biología química y pueden conducir al descubrimiento de nuevos fármacos con diversas actividades biológicas y farmacéuticas .
Investigación en biología química
El compuesto se puede utilizar en la investigación de biología química para estudiar la interacción entre moléculas pequeñas y sistemas biológicos. Sus características estructurales permiten modificaciones que pueden ayudar a comprender el papel de los derivados de la piridina en los procesos biológicos .
Desarrollo de agentes de diagnóstico
Debido a su estructura química única, “this compound” se puede modificar para desarrollar agentes de diagnóstico que se pueden utilizar en técnicas de imagen médica para detectar y controlar diversas enfermedades .
Ciencia de los materiales
El grupo piridin-2-il también puede desempeñar un papel en la ciencia de los materiales. Se puede incorporar en polímeros u otros materiales para impartir propiedades electrónicas u ópticas específicas, lo que puede ser útil en el desarrollo de materiales avanzados para diversas aplicaciones .
Propiedades
IUPAC Name |
(4-pyridin-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAKUXOHCFPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363913 | |
| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98061-39-3 | |
| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-(Pyridin-2-YL)phenyl)methanol contribute to the metal ion sensing ability of the iridium(III) complex?
A1: In the study, (4-(Pyridin-2-YL)phenyl)methanol, abbreviated as "ppm," acts as a ligand in the iridium(III) complex [Ir(ppm)2(pbi)]. While the primary metal ion sensing is attributed to the nitrogen atom of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole (pbi) ligand, the researchers investigated the role of the hydroxyl group in ppm. They found that the reduced analogue [Ir(ppm)2(bpy)][Cl], where bpy represents 2,2'-bipyridine, showed a slight ability to detect some metal ions (Ag+, Ca2+, Ni2+, and Zn2+). This suggests that the hydroxyl oxygen in ppm might play a minor role in semi-coordinating with specific metal ions, albeit weaker than the interaction with the nitrogen atom of pbi. []
Q2: Are there any computational studies performed on the iridium(III) complex containing (4-(Pyridin-2-YL)phenyl)methanol?
A2: Yes, the researchers employed density functional theory (DFT) calculations using the B3LYP correlation-exchange functional and 6-31G* basis set to study the interactions of the iridium(III) complexes with metal ions. These calculations successfully predicted the direction of shifts (red or blue) in the UV-Vis absorbance spectra upon metal ion binding. This highlights the utility of computational methods in understanding the sensing mechanism and predicting the optical response of these complexes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

